1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one
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Overview
Description
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:
Reactants: 3-nitrobenzaldehyde and 4-(trifluoromethyl)acetophenone
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction can be optimized by controlling the reaction parameters such as temperature, solvent, and base concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Reduction: 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Oxidation: Various oxidized products depending on the reaction conditions
Substitution: Substituted derivatives with nucleophiles replacing the nitro or trifluoromethyl groups
Scientific Research Applications
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds:
Uniqueness: The presence of both the nitro and trifluoromethyl groups in 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique chemical properties, such as increased electron-withdrawing effects and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H10F3NO3 |
---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(10-12)20(22)23/h1-10H/b9-6+ |
InChI Key |
NGFILPVIMGBQBG-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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